Lithium deuteride
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;deuteride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.H/q+1;-1/i;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTHRWZAMDZJOS-IEOVAKBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H-].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043436 | |
| Record name | Lithium deuteride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
9.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray crystals with melting point of 680 deg C; [Hawley] | |
| Record name | Lithium deuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
13587-16-1 | |
| Record name | Lithium (2H)hydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013587161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium deuteride | |
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| Record name | Lithium (2H)hydride | |
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Theoretical and Computational Research on Lithium Deuteride Systems
Quantum Mechanical and Ab Initio Investigations of Lithium Deuteride (B1239839)
Quantum mechanical and ab initio methods provide a fundamental understanding of the properties of lithium deuteride (LiD) from first principles, without empirical parameters. princeton.edu These computational techniques are crucial for elucidating the electronic structure and related characteristics of this important material.
Electronic Structure Elucidation of this compound
The electronic structure of this compound, an ionic compound with the chemical formula LiD, is a central focus of theoretical research. It crystallizes in a rock-salt (NaCl) structure, where lithium cations (Li⁺) and deuteride anions (D⁻) occupy alternating positions in a face-centered cubic (FCC) lattice. This arrangement is key to its properties.
Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in determining the electronic band structure of this compound. These studies reveal that LiD is an insulator with a wide band gap. ictp.itaip.org The valence band is primarily formed by the deuterium (B1214612) s-states, while the conduction band minimum is composed of lithium p-states. ictp.it Some calculations have determined the direct electronic band gap of LiH, a related compound, to be 3.0 eV. uoeld.ac.keresearchgate.net More advanced GW method calculations on lithium hydride (LiH) suggest a simultaneous structural-phase and metal-insulator transition at high pressures. iphy.ac.cn
This compound is considered a prototype of an extremely ionic bond. ictp.it The cohesive energy, which is the energy required to break the crystal into its constituent neutral atoms, has been a subject of extensive theoretical investigation. Calculations combining periodic and finite-cluster electronic structure methods have been used to determine the cohesive energy with high accuracy. aps.orgresearchgate.net These studies confirm the substantially ionic character of the bonding in crystalline LiH and by extension, LiD. ictp.it While predominantly ionic, some calculations also indicate the presence of covalent character in the bonding. uoeld.ac.ke
| Property | Calculated Value | Method | Reference |
| Cohesive Energy (LiH) | Converged to within a few tenths of a millihartree | Combination of periodic and finite-cluster electronic structure calculations | aps.org |
| Formation Energy (LiH) | -178.137 kJ/mol.H₂ | Density Functional Theory | uoeld.ac.ke |
Nonadiabatic effects, which arise from the coupling of electronic and nuclear motion, have been investigated in lithium hydride and deuteride systems. Theoretical studies of nuclear momentum distributions have been performed using plane-wave density functional theory. aps.org The results, when compared with experimental data for lithium hydride, show excellent agreement within the harmonic Born-Oppenheimer approximation. aps.org This suggests that the effects of nonadiabatic dynamics on the second moment and Laplacian of the atomic momentum distributions are relatively small, estimated to be at an upper bound of ~2 to 3%. aps.org The study of nonadiabatic effects is crucial for understanding phenomena such as the avoided crossing of potential energy curves in molecules like lithium hydride. royalsocietypublishing.org
First-Principles Calculations of this compound Properties
First-principles calculations, primarily based on density functional theory (DFT), are a powerful tool for predicting and understanding the fundamental properties of materials like this compound. sciencepublishinggroup.comconicet.gov.ar
The lattice parameter, a fundamental structural property, has been extensively studied using first-principles calculations. These calculations have been performed using various approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). iphy.ac.cnconicet.gov.ar DFT calculations using the GGA predict a lattice parameter of 4.063 Å for LiD at ambient conditions. This value is slightly smaller than that of lithium hydride due to the stronger Li-D bond. The inclusion of zero-point motion in these calculations is crucial for achieving accurate results that agree well with experimental observations. iphy.ac.cnaps.orgresearchgate.net Molecular dynamics simulations have also been employed to study the isotopic shift in the lattice parameter between LiH and LiD. researchgate.net
| Method | Calculated Lattice Parameter (Å) | Reference |
| Neutron Diffraction (Experimental) | 4.08 | |
| Density Functional Theory (GGA) | 4.063 | |
| First-Principles Calculation (LiH) | 4.083 (Experimental input) | conicet.gov.arcder.dz |
| Ab-initio Calculation (LiH) | 3.93 | uoeld.ac.ke |
| Quantum Thermal Bath-Molecular Dynamics (GGA) (⁷LiD at T=0K) | 4.097 | researchgate.net |
Bulk Modulus Determination and Pressure Dependence in this compound
The bulk modulus is a measure of a substance's resistance to uniform compression. For this compound, this property and its behavior under pressure have been a subject of both experimental and theoretical scrutiny.
Experimental studies using in-situ high-pressure and high-temperature neutron diffraction have been conducted at pressures up to 4.1 GPa and temperatures up to 1280 K. aip.orgaip.org By employing a Birch–Murnaghan equation of state with the pressure derivative of the bulk modulus (K₀') fixed at 4.0, researchers determined the ambient bulk modulus (K₀) to be 31.5 ± 0.7 GPa. aip.orgaip.orgdntb.gov.ua These experiments also yielded the temperature derivative of the bulk modulus at constant pressure, (∂K/∂T)P, as -2.7 × 10⁻² GPa/K. aip.orgaip.orgdntb.gov.ua
Further investigations have highlighted the influence of isotopic composition on the bulk modulus. At a pressure of 4.1 GPa, the bulk modulus of LiD is reported to be 45 GPa, which is 7% higher than that of lithium hydride (LiH). This difference is attributed to the reduced zero-point motion of the heavier deuterium isotope.
Theoretical calculations, specifically Quantum Thermal Bath-Molecular Dynamics (QTB-MD) simulations within the framework of Density Functional Theory (DFT) with the Generalized Gradient Approximation (GGA), have been employed to study these isotopic effects. researchgate.netnih.gov These simulations have been successful in reproducing the experimental isotopic shift in pressure. researchgate.netnih.gov The analysis of vibrational densities of states and isotopic shifts in the bulk modulus through these simulations underscores the importance of anharmonic contributions to the vibrational properties and the pressure shift between LiH and LiD. researchgate.netnih.gov
Phonon Dispersion Relations and Vibrational Densities of States in this compound
Phonon dispersion relations and the vibrational density of states (DOS) are crucial for understanding the dynamic and thermal properties of crystalline solids like this compound. These have been investigated using both theoretical calculations and experimental techniques.
Theoretical studies based on density functional perturbation theory (DFPT) have been used to compute the phonon dispersion relations and vibrational DOS for LiD. aps.orgaps.org These calculations often employ the generalized gradient approximation (GGA) for the exchange-correlation functional. aps.orgaps.org The results from these first-principles calculations show good agreement with available experimental data from techniques like inelastic neutron scattering. aps.orgaps.org
Isotopic effects are prominent when comparing the vibrational properties of LiD and LiH. The phonon DOS for deuterium in LiD shows peaks in the 15–35 THz range, which is an upward shift of about 20% compared to the hydrogen modes in LiH (10–30 THz). Conversely, the lithium modes, which peak at 5–15 THz, are largely unaffected by the isotopic substitution. This difference in vibrational frequencies is a direct consequence of the heavier mass of deuterium.
The study of phonon dispersion relations also provides insights into the structural stability of LiD under pressure. At the X point of the Brillouin zone, acoustic phonons in LiD exhibit a 25% higher group velocity than in LiH, indicating stronger Li-D bonding. However, under high pressure (around 15 GPa), the transverse acoustic (TA) branch at the L point shows signs of destabilization, which can be a precursor to amorphization.
Molecular dynamics simulations that incorporate quantum effects have further elucidated the role of anharmonicity in the vibrational spectra of LiD. researchgate.net These simulations reveal that quantum effects lead to a partial filling of the gap in the phonon DOS that is predicted by harmonic calculations. researchgate.net
Quantum Chemical Methodologies Applied to this compound
The application of high-level quantum chemical methods provides a powerful approach to accurately determine the electronic structure and energetic properties of this compound, complementing experimental and other theoretical techniques.
Correlated Wave Function Theory Applications for Lithium Hydride/Deuteride
Correlated wave function theory offers a systematic way to achieve high accuracy in electronic structure calculations. For crystalline lithium hydride and deuteride, a combination of periodic and finite-cluster calculations has been employed. aps.orgresearchgate.net In this hierarchical approach, Hartree-Fock contributions are determined from plane-wave calculations with corrections for pseudopotential errors. aps.orgresearchgate.net The correlation contributions are then calculated using molecular electronic structure methods on finite clusters, with finite-size effects being systematically removed. aps.orgresearchgate.net This methodology allows for the convergence of the static cohesive energy to within a few tenths of a millihartree. aps.orgresearchgate.net When combined with zero-point energy contributions derived from DFT phonon frequencies, the calculated properties of both lithium hydride and deuteride show excellent agreement with experimental observations. aps.orgresearchgate.net
Quantum Monte Carlo Studies of Lithium Hydride/Deuteride Energetics
Quantum Monte Carlo (QMC) methods are another set of high-accuracy techniques used to study the energetics of materials. QMC has been applied to investigate the bulk and surface energetics of crystalline lithium hydride. aps.org These calculations, which can be performed using both pseudopotential and all-electron approaches, have demonstrated remarkable accuracy. aps.org For instance, the calculated equilibrium lattice parameter for LiH agrees with experimental values to within 0.03%, which is comparable to the experimental uncertainty. aps.org The cohesive energy is also determined with high precision, agreeing with experiments to within approximately 10 meV per formula unit. aps.org
QMC simulations in a periodic slab geometry have been used to compute the formation energy of the (001) surface of LiH, with results that can be accurately converged with respect to technical parameters like slab thickness. aps.org The results for the surface formation energy obtained from QMC and the hierarchical correlated wave function methods show agreement to within about 1%. aps.org Recent QMC studies on the positronic lithium hydride have reported a high binding energy, suggesting the effectiveness of the method for complex systems. helsinki.fi
Quantum Computing Approaches for Lithium Hydride/Deuteride Chemical Bonds
The simulation of chemical bonds is a promising early application for quantum computers. The relatively simple electronic structure of lithium hydride makes it an ideal test case for demonstrating the capabilities of emerging quantum hardware.
Researchers have successfully performed multi-qubit demonstrations of quantum chemistry calculations for the chemical bonds in lithium hydride on trapped-ion quantum computers. sydney.edu.auuibk.ac.at These experiments utilize algorithms like the variational quantum eigensolver (VQE), which is a hybrid quantum-classical approach. sydney.edu.au In these simulations, a small number of qubits, for example, four qubits on a 20-qubit device, were used to model the energy bonds of the LiH molecule. sydney.edu.auuibk.ac.at
These simulations on both trapped-ion and superconducting qubit platforms serve as crucial benchmarks for the developing quantum computing technology. sydney.edu.authevarsity.ca By comparing the results with those from classical computers for these well-understood molecules, scientists can identify errors, refine algorithms, and guide the development of more powerful and reliable quantum computers for tackling more complex chemical problems. sydney.edu.auuibk.ac.at
Molecular Dynamics and Statistical Mechanics Simulations of this compound
Molecular dynamics (MD) and statistical mechanics simulations are indispensable tools for studying the behavior of this compound at the atomic scale, particularly its dynamic properties and response to extreme conditions.
First-principles molecular dynamics (FPMD) simulations have been used to investigate the properties of liquid lithium with high concentrations of deuterium at various temperatures. princeton.eduosti.gov These simulations provide insights into densities, diffusivities, pair distribution functions, and charge transfer, suggesting that liquid-solid phase transitions can occur, leading to the formation of rock-salt structured LiD within the liquid lithium. princeton.eduosti.gov
Quantum effects on nuclear motion have been incorporated into MD simulations using a quantum thermal bath (QTB). researchgate.netnih.gov QTB-MD simulations, combined with DFT-GGA, have been successful in predicting the isotopic shift in the lattice parameter of LiD. researchgate.netnih.gov These simulations highlight the importance of anharmonic contributions to vibrations and the isotopic pressure shift. researchgate.netnih.gov
Classical MD simulations using reactive bond-order force fields (ReaxFF) have been employed to study surface processes, such as sputtering, reflection, and retention of hydrogen and deuterium atoms impacting lithium hydride surfaces. osti.govfrontiersin.org These simulations provide detailed information on the probabilities of these processes and the energy and angular distributions of ejected particles. osti.govfrontiersin.org
Furthermore, orbital-free molecular dynamics (OFMD) has been used to study lithium hydride in the warm-dense matter regime, covering a wide range of densities and temperatures. aps.org These studies focus on transport properties like diffusion and viscosity, providing analytical formulas that are in good agreement with the simulation results. aps.org
Structural and Dynamical Properties of Liquid Lithium-Deuterium Systems
First-principles molecular dynamics simulations are instrumental in predicting the structural and dynamical properties of liquid lithium with high concentrations of deuterium. princeton.eduosti.govresearchgate.net These simulations are often performed using frameworks like the Vienna Ab Initio Simulation Package (VASP). researchgate.net Studies have examined liquid Li samples with varying deuterium concentrations (LiDβ, where β = 0.25, 0.50, 0.75, and 1.00) across a range of temperatures from 470 K to 1143 K. princeton.eduresearchgate.net
Key properties analyzed include densities, diffusivities, pair distribution functions, bond angle distribution functions, geometries, and charge transfer between lithium and deuterium atoms. princeton.eduosti.govresearchgate.net A significant finding is the potential for liquid-solid phase transitions at certain concentrations and temperatures, leading to the formation of rock-salt LiD within the liquid Li. princeton.eduosti.gov The formation of D₂ molecules has also been observed at high deuterium concentrations. princeton.eduosti.gov
The initial insertion of deuterium atoms into liquid lithium causes a negative pressure due to the strong bonding between Li and D, which shortens the bond lengths compared to pure liquid lithium. princeton.edu The table below presents calculated densities for pure liquid Li and liquid LiD systems at various temperatures.
Analysis of the pair distribution functions and bond angle distribution functions provides further insight into the local structure of these systems. princeton.eduresearchgate.net For example, the bond angle distributions in liquid LiD show peaks characteristic of the rock-salt structure, even in the liquid state, which become more pronounced as the temperature decreases. researchgate.net
Diffusion Mechanisms of Hydrogen and Deuterium in Lithium Hydride/Deuteride
Ab initio molecular dynamics calculations based on density functional theory are employed to investigate the diffusion of hydrogen and deuterium in lithium hydride and this compound. aip.org These studies predict the single hydrogen-deuterium exchange mechanism in these materials. aip.org
By analyzing the mean square displacement of the diffusing species, researchers can estimate the diffusion coefficients. For instance, the diffusion constant of deuterium in lithium hydride at 550 K has been calculated to be approximately 1.49 x 10⁻⁹ m²/s. aip.org This theoretical value suggests a rapid diffusion of deuterium in LiH at relatively low temperatures, which is in reasonable agreement with experimental data obtained at higher temperatures. aip.org
The study of diffusion is critical for understanding hydrogen storage capabilities and the dynamics of hydrogen isotopes within the crystal lattice. liv.ac.ukaip.org Quantum effects, such as tunneling, are considered to play a significant role in the diffusion process, especially at lower temperatures. liv.ac.uk Theoretical models that connect point defect parameters with bulk properties can also be used to calculate diffusion coefficients, and the results from these models show fair agreement with experimental data. aip.org
The following table displays the calculated diffusion coefficients for deuterium in various lithium-based systems.
Computational Screening and Machine Learning in this compound-Related Materials Discovery
Computational screening and machine learning are increasingly powerful tools for accelerating the discovery of new materials, including those related to this compound for applications like hydrogen storage and batteries. srce.hriapchem.orgacs.org High-throughput computational materials design combines first-principles methods like DFT with the construction and mining of materials databases. acs.orgnih.gov
Machine learning models can bypass computationally expensive quantum-mechanical calculations by using structural descriptors to predict material properties. acs.orgnih.gov Techniques like crystal graph convolutional neural networks (CGCNN) have been used to predict properties such as shear and bulk moduli for crystalline materials. nih.gov This approach significantly speeds up the screening process, allowing for the evaluation of thousands of candidate materials. acs.orgnih.gov
In the context of hydrogen storage, machine learning algorithms such as ridge regression, decision trees, random forests, and gradient boosting are used to predict properties like the energy of formation for metal hydrides. osti.gov Features used in these models can include electronegativity, density, and band gap. osti.gov These models help in identifying promising new hydride formulations for thermodynamically feasible hydrogen storage. osti.gov
For solid-state electrolytes in lithium batteries, machine learning helps screen for materials that can suppress dendrite formation. nih.govresearchgate.net By predicting mechanical properties, researchers can identify materials with a high shear modulus, which is a key factor in preventing dendrite growth. nih.gov This computational screening has identified numerous potential candidates for solid electrolytes. nih.gov
The table below provides an overview of machine learning models and their applications in screening lithium-related materials.
Crystallographic and Structural Investigations of Lithium Deuteride
Crystal Structure Determination and Refinement of Lithium Deuteride (B1239839)
Lithium deuteride (LiD) is an ionic compound that, at ambient conditions, crystallizes in a face-centered cubic (FCC) structure, akin to sodium chloride (NaCl). In this rock salt structure, lithium cations (Li⁺) and deuteride anions (D⁻) occupy alternating positions on the crystal lattice. chemicalbook.com This arrangement results in a simple and highly symmetric crystal structure. Single crystals of LiD are transparent, while polycrystalline forms can appear gray or yellowish due to defects.
X-ray Diffraction Analysis of this compound
X-ray diffraction (XRD) is a primary technique for determining the crystal structure and lattice parameters of crystalline materials like this compound. XRD studies have confirmed the rock salt (B1) crystal structure of LiD with the space group Fm-3m.
Early investigations by Zintl and Harder provided initial lattice parameter values for LiD. acs.org More recent XRD measurements on powdered LiD samples have yielded a lattice parameter of a = 4.072 ± 0.003 Å, corresponding to a unit cell volume of 67.52 ± 0.15 ų. aip.org The density derived from these XRD measurements is approximately 0.883 g/cm³. acs.org The prominent peaks in the XRD pattern of LiD are observed at 2θ values of approximately 38° and 44°. osti.gov It is worth noting that due to the low X-ray scattering power of lithium and deuterium (B1214612), precisely determining their atomic positions using only XRD can be challenging. uspex-team.org
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Isometric (Cubic) | acs.org |
| Space Group | Fm-3m | |
| Lattice Parameter (a) | 4.072 ± 0.003 Å | aip.org |
| Unit Cell Volume | 67.52 ± 0.15 ų | aip.org |
| X-ray Density | 0.883 g/cm³ | acs.org |
Neutron Powder Diffraction Studies of this compound
Neutron powder diffraction is a powerful complementary technique to XRD for studying this compound, primarily because deuterium has a much smaller incoherent scattering cross-section compared to hydrogen, which reduces background noise in the diffraction pattern. acs.org This technique is particularly effective for accurately locating the positions of light elements like deuterium in the crystal lattice.
Neutron diffraction studies have confirmed the face-centered cubic (FCC) rock-salt structure of LiD and have provided precise lattice parameters. At ambient conditions, a lattice parameter of 4.08 Å has been determined. Time-of-flight neutron diffraction experiments have been conducted on ⁷LiD powder samples up to pressures of 10 GPa. aps.org These studies allow for the determination of the equation of state of LiD. aps.org Furthermore, in situ neutron diffraction has been employed to study the deuteration process in materials like Li₆C₆₀, where the segregation of this compound can be observed. acs.org Neutron Compton scattering experiments have also been used to investigate the nuclear-momentum distributions of both lithium and deuterium in the crystal. aps.orgresearchgate.net
Structural Characterization of Ternary Lithium Deuterides (e.g., Li₂BeD₄)
The investigation of ternary lithium deuterides, such as lithium beryllium deuteride (Li₂BeD₄), reveals more complex crystal structures compared to the simple binary LiD. The synthesis of single-phase Li₂BeD₄ has been achieved through a high-pressure, high-temperature technique using LiD and BeD₂. acs.orgnih.gov
The crystal structure of Li₂BeD₄ was determined using a combination of X-ray and neutron powder diffraction data. acs.orgacs.org This compound crystallizes in the monoclinic space group P2₁/c. acs.orgnih.gov Its structure is characterized by the presence of isolated BeD₄ tetrahedra, with the lithium atoms situated in the interstices of the structure. acs.orgacs.orgresearchgate.net This indicates a predominantly ionic bonding between Li⁺ and the [BeD₄]²⁻ complex anions, with strong covalent bonding within the [BeD₄]²⁻ units. uspex-team.org Notably, Li₂BeD₄ does not undergo any structural phase transitions at temperatures as low as 8 K. acs.orgacs.orgnih.gov
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | acs.orgnih.gov |
| Space Group | P2₁/c | acs.orgnih.gov |
| a | 7.06228(9) Å | acs.orgacs.orgnih.gov |
| b | 8.3378(1) Å | acs.orgacs.orgnih.gov |
| c | 8.3465(1) Å | acs.orgacs.orgnih.gov |
| β | 93.577(1)° | acs.orgacs.orgnih.gov |
| Volume | 490.52(1) ų | acs.org |
| Z | 8 | acs.orgnih.gov |
High-Pressure Structural Transitions in this compound
Under the application of high pressure, this compound, like its isotopic counterpart lithium hydride, is predicted and observed to undergo structural phase transitions. These transitions involve changes in the crystal lattice arrangement as the interatomic distances are reduced.
B1-B2 Phase Transition Characterization in Lithium Hydride/Deuteride
The B1 (rock salt) to B2 (cesium chloride, CsCl) phase transition is a common structural transformation observed in many simple ionic compounds under high pressure. Theoretical calculations have extensively investigated this transition for lithium hydride and deuteride. researchgate.netarxiv.org First-principles calculations predict that this transition in LiH occurs at very high pressures, with some estimates around 329 GPa. pnas.org Experimental studies on LiH have shown that the B1 structure remains stable up to at least 160 GPa. pnas.org
The B1-B2 transition is expected to be accompanied by a change in the electronic properties of the material, potentially leading to a metallic state. arxiv.org The exact pressure of this transition is still a subject of theoretical and experimental investigation, with different computational methods providing a range of predicted values. aps.org
Compressibility and Volume Dependence under Static Compression
The compressibility of this compound under static compression has been studied using techniques like neutron diffraction. These experiments provide data for the equation of state (EOS) of LiD, which describes the relationship between its volume, pressure, and temperature. aps.org
Microstructural Evolution During Lithium Hydride/Deuteride Fabrication
The fabrication of polycrystalline lithium hydride (LiH) and this compound (LiD) components with controlled microstructures is crucial for their various applications. The manufacturing process, often involving techniques like uniaxial pressing and sintering, significantly influences the material's final density and grain structure. osti.govosti.gov The evolution of the microstructure is a complex interplay of processing parameters such as pressure, temperature, and dwell time. osti.gov
During fabrication via uniaxial pressing, the initial powder morphology is not typically retained. osti.gov Instead, significant microstructural changes occur, leading to densification and grain growth. osti.gov For instance, studies on LiH have shown that increasing the temperature during pressing leads to a higher degree of densification. osti.gov This is attributed to mechanisms like grain boundary diffusion, which become more active at elevated temperatures. osti.gov
The control of the processing environment is critical. The fabrication of LiH is often conducted in an inert argon atmosphere to prevent reactions with atmospheric components like oxygen, water vapor, nitrogen, and carbon dioxide, which can introduce impurities and affect the microstructure. llnl.gov Impurities such as lithium oxide (Li₂O) and lithium hydroxide (B78521) (LiOH) can form from reactions with trace amounts of oxygen and water. llnl.gov These impurities can, in turn, influence the microstructural evolution, for example, by aiding in grain coarsening. osti.govosti.gov
The densification of LiH during fabrication is a key aspect of its microstructural evolution. The theoretical maximum density of pure LiH is reported as 0.775 g/cm³, a value derived from its crystallographic data. osti.gov However, the presence of denser hydrolysis products like LiOH (1.46 g/cm³) and Li₂O (2.01 g/cm³) can result in a slightly higher theoretical maximum density for the fabricated compact. osti.gov The applied pressure and dwell time during compaction also play a significant role in achieving high densities. osti.gov For example, under specific conditions, LiH pellets can reach densities as high as 96% of the theoretical maximum. llnl.gov As the material densifies, the empty spaces (pores) between particles are reduced as the grains grow and bond together. llnl.gov
Table 1: Density of Uniaxially Pressed Lithium Hydride Under Various Conditions
| Powder Load (mg) | Dwell Time (minutes) | Pressure (MPa) | Resultant Density (g/cm³) | Density Percentage of Theoretical Max. |
|---|---|---|---|---|
| 50 | 180 | - | 0.751 | 92.4% |
| 80 | 180 | - | 0.735 | - |
| 100 | 180 | - | 0.734 | - |
| 100 | 60 | - | 0.731 | 89.9% |
| 50 | 2 | - | 0.729 | 89.8% |
| 50 | - | 20 | ~0.52 | ~64% |
| 80 | - | 20 | ~0.52 | ~64% |
This data is based on studies of lithium hydride. osti.gov
Grain Coarsening Mechanisms in Polycrystalline Lithium Hydride/Deuteride
Grain coarsening, or grain growth, is a prominent feature of the microstructural evolution during the fabrication of polycrystalline lithium hydride and deuteride, particularly at elevated temperatures. osti.govosti.gov This process involves the increase in the average grain size of the material, which can significantly impact its mechanical and physical properties. llnl.gov
The primary driving force for grain coarsening is the reduction of the total grain boundary energy in the system. The mechanism is predominantly understood to be grain boundary diffusion, especially at the temperatures used in sintering and hot pressing. osti.gov The activation energy for the densification of LiH, which is closely linked to grain growth, has been determined to be approximately 21.2 kJ/mol, a value that suggests grain-boundary diffusion as the controlling mechanism. osti.govosti.gov
Several factors influence the rate and extent of grain coarsening:
Temperature: Temperature is a critical factor. As the temperature increases, the atomic mobility at the grain boundaries increases, accelerating the diffusion process and leading to more significant grain growth. llnl.gov Scanning electron microscopy of LiH samples heated to various temperatures shows a clear progression of grain coarsening. For example, a study on microwave sintering of LiH showed that the average grain size increased from 46 µm to 53.2 µm as the sintering process progressed. x-mol.net Another study revealed drastic grain coarsening in LiH samples pressed at 500 °C. osti.govosti.gov
Impurities: The presence of impurities can have a pronounced effect on grain coarsening. Oxygen impurities, in particular, have been observed to aid in the drastic grain coarsening of LiH when pressed at 500 °C. osti.govosti.gov These impurities can affect grain boundary mobility and the diffusion process.
Applied Stress/Pressure: The pressure applied during fabrication also plays a role. The presence of large, coarse grains in uniaxially heat-pressed LiH suggests that plastic deformation, another key densification mechanism, occurs alongside grain growth. osti.gov
The study of grain growth kinetics is essential for controlling the final microstructure of LiH/LiD components. By carefully managing fabrication parameters like temperature, heating rate, hold time, and the processing atmosphere, it is possible to tailor the grain size and density to meet the requirements of specific applications. llnl.gov
Table 2: Effect of Temperature on Lithium Hydride Microstructure
| Temperature | Observation |
|---|---|
| Room Temperature (Cold-Pressed) | Initial powder compact structure. |
| 450 °C | Initial stages of grain bonding and pore reduction. |
| 500 °C | Significant grain growth and bonding. llnl.gov Drastic grain coarsening observed. osti.govosti.gov |
| 550 °C | Continued grain growth and densification. |
| 600 °C | Further coarsening of grains and reduction of porosity. |
This data is based on scanning electron microscope imaging of lithium hydride fracture surfaces after 20-minute isothermal holds. llnl.gov
Spectroscopic Characterization and Analysis of Lithium Deuteride
Vibrational Spectroscopy of Lithium Deuteride (B1239839)
Vibrational spectroscopy is a key tool for understanding the lattice dynamics and phonon behavior in LiD crystals. Techniques like Raman and infrared spectroscopy reveal information about the vibrational modes of the crystal lattice and the effects of isotopic substitution and external pressure.
Second-Order Raman Spectroscopic Studies at High Pressure
Second-order Raman spectroscopy is a powerful method for investigating the phonon properties of crystals, as the spectra reflect the two-phonon density of states. aps.org Studies on lithium deuteride and its isotopic counterpart, lithium hydride (LiH), have been conducted at high pressures to understand the behavior of zone-boundary phonons. aps.orgaps.org
Second-order Raman spectra of LiD have been measured at ambient temperature for pressures up to 15 GPa. aps.orgaps.org The numerous features observed in these spectra are assigned to combinations of zone-boundary phonons. aps.org The analysis of these spectra involves comparison with two-phonon dispersion curves derived from neutron-scattering data and considering the isotope effect scaling between LiH and LiD. aps.orgaps.org An internal self-consistency procedure is also used to validate the phonon assignments. aps.org
The pressure dependence of many zone-boundary phonons has been determined, including all phonons at the X point and some at the L and W points of the Brillouin zone. aps.org Most of these phonons exhibit constant mode Grüneisen parameters, while others show volume-dependent parameters. aps.org There is a notable variation in the magnitude of these parameters among the different modes. aps.org For instance, under high pressure, the transverse optic (TO) mode softens, while the longitudinal optic (LO) mode hardens. Above 4.1 GPa, peak splitting in the Raman spectra suggests a structural transition from cubic to tetragonal. The isotopic substitution of deuterium (B1214612) with hydrogen leads to a reduction in vibrational frequencies.
The following table summarizes key features observed in the second-order Raman spectra of LiD and LiH at ambient and high pressures.
| Feature | Description | Isotope Effect (LiD vs. LiH) | Pressure Dependence (in LiD) |
| Features 1A–1E | Identified as optic minus acoustic difference modes, they vanish at low temperature. aps.org | - | - |
| Features 3 & 4 | Become increasingly overlapped as pressure increases. aps.org | In LiH, this overlap with increasing pressure does not occur. aps.org | Overlap increases with pressure. aps.org |
| Feature 5 | Clearly observed. aps.org | Clearly seen in both LiH and LiD. aps.org | - |
| Features 6–8C | Acoustic plus optic sum modes. aps.org | Features 6, 7, and 8A are clearly seen in both isotopes. aps.org | - |
Infrared Absorption Spectroscopy of Lithium Hydroxide (B78521) (Relevant to this compound Degradation)
The degradation of this compound upon exposure to moisture leads to the formation of lithium hydroxide (LiOH). Infrared (IR) absorption spectroscopy is a valuable technique for studying this degradation product. The reaction of LiD with water is exothermic and proceeds more slowly than that of LiH due to the higher mass of deuterium.
Studies on crystalline LiOH have identified a strong absorption band at 3678 cm⁻¹, which is polarized parallel to the c-axis of the crystal. researchgate.net This band is associated with the OH stretching fundamental. researchgate.net The spectrum also shows several pairs of side bands, some polarized perpendicular and others parallel to the c-axis, which are interpreted as binary combinations of lattice fundamentals with the infrared and Raman active OH fundamentals. researchgate.net Upon heating, changes in the IR spectrum of LiOH are observed. researchgate.net
The formation of LiOH on the surface of LiD single crystals exposed to moisture can be monitored using IR spectroscopy. researchgate.net The decomposition of this surface LiOH layer is a rate-limited process, influenced by the structure of the hydroxide formed. researchgate.net
The following table presents key infrared absorption bands for lithium hydroxide.
| Compound | Vibrational Mode | Frequency (cm⁻¹) | Notes |
| Lithium Hydroxide (LiOH) | OH stretching fundamental | 3678 | Strong band polarized parallel to the c-axis. researchgate.net |
| Lithium Hydroxide (LiOH) | Binary combination of OH fundamentals | 7172 | Isolated band polarized parallel to the c-axis. researchgate.net |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Water bending mode | ~1579 | Observed in the infrared spectrum. researchgate.net |
Phonon Spectra Analysis in this compound Crystals
The phonon spectra of LiD crystals have been analyzed using both experimental techniques and theoretical calculations. Two main types of phonon spectra have been obtained: two-phonon Raman spectra from pure crystals and one-phonon spectra from the sideband structure of a zero-phonon emission line in irradiated or non-stoichiometric crystals. aps.org
These spectra exhibit pronounced isotope shifts when comparing ⁷LiD with ⁶LiH and ⁷LiH, which aids in the classification of the involved phonon modes. aps.org The analysis, supported by data from neutron scattering and lattice-dynamics calculations, identifies these modes as originating primarily from the X and L points at the edges of the Brillouin zone. aps.org
Theoretical models, such as the shell model, have been used to calculate the phonon dispersion curves for LiD. ucl.ac.uk These calculations show good agreement with experimental data from inelastic neutron scattering. ucl.ac.uk The frequency ratio of ω(LiH)/ω(LiD) for various phonon branches, as calculated by these models, also aligns well with experimental observations. ucl.ac.uk Density Functional Theory (DFT)-derived phonon spectra indicate that the transverse acoustic (TA) mode at the L point softens under pressure, suggesting potential amorphization above 15 GPa. The phonon density of states for LiD shows lower frequencies compared to LiH, which contributes to a reduced thermal conductivity.
Electron and Ion Beam Spectroscopies for this compound Surfaces
Surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are essential for characterizing the elemental composition and chemical state of the surfaces of this compound films.
X-ray Photoelectron Spectroscopy (XPS) of Lithium Hydride/Deuteride Films
X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about the elemental composition and chemical states of the near-surface region of a material. ltschem.com It has been utilized to study LiD and LiH films, particularly to investigate their reaction with atmospheric components like water vapor. cder.dzresearchgate.net
When LiH films are exposed to water vapor, XPS can be used to identify the formation of corrosion products such as lithium hydroxide (LiOH) and lithium oxide (Li₂O). researchgate.net For instance, in studies of LiH films on a Ni(100) substrate exposed to H₂O, distinct peaks in the O 1s region of the XPS spectrum are assigned to adsorbed H₂O, LiOH, and Li₂O. researchgate.net
XPS investigations on LiD single crystals have been performed to analyze the surface species. cder.dz It was noted that the sample can undergo charging during analysis, leading to a constant shift in the spectra. However, with adequate calibration, an exhaustive inventory of the surface species can still be obtained. cder.dz XPS is particularly useful for studying the initial stages of hydrolysis at low water vapor concentrations. cder.dz
The following table shows the binding energies of species identified on LiH/LiD surfaces using XPS.
| Element/Compound | Core Level | Binding Energy (eV) | Notes |
| Adsorbed H₂O | O 1s | - | Identified as one of the three peaks in the O 1s region on H₂O-exposed LiH films. researchgate.net |
| LiOH | O 1s | - | Identified as one of the three peaks in the O 1s region on H₂O-exposed LiH films. researchgate.net |
| Li₂O | O 1s | - | Identified as one of the three peaks in the O 1s region on H₂O-exposed LiH films. researchgate.net |
| LiD Crystal | - | - | Analysis shows a constant spectral shift of 9 to 14 eV due to sample charging, which can be corrected with proper calibration. cder.dz |
Auger Electron Spectroscopy for Lithium Hydride/Deuteride Surface Composition
Auger Electron Spectroscopy (AES) is another surface-sensitive technique that provides semi-quantitative elemental analysis of surfaces and thin films with high spatial resolution. innovatechlabs.comwellesley.edu It can detect elements from lithium to uranium and is particularly useful for distinguishing between elements that are close on the periodic table. innovatechlabs.comwellesley.edu
AES works by bombarding a sample with a high-energy electron beam, causing the emission of Auger electrons whose kinetic energies are characteristic of the elements present in the top 3-5 nm of the surface. innovatechlabs.com While AES can detect lithium, it cannot detect hydrogen or helium. wellesley.edu Chemical shifts in the Auger peaks can also provide information about the chemical bonding, though with less precision than XPS. wellesley.edu
In the context of lithium compounds, AES has been used to analyze the surface composition and can be combined with ion sputtering for depth profiling. wellesley.edu For lithium hydride, AES is technically capable of its detection, but in some studies, the LiH was found to have degraded by the time of measurement. researchgate.net AES has been employed to measure the presence of degradation products like Li₂O and lithium carbonate (Li₂CO₃) on air-sensitive films. researchgate.net
X-ray Spectroscopic Probes of this compound Electronic Structure
X-ray spectroscopy serves as a powerful tool for investigating the electronic structure of materials by probing core-level electrons. pnnl.gov By exciting these electrons with X-rays, detailed information about the local chemical and geometric environment of a specific atomic species can be obtained. researchgate.net This section explores the application of two such techniques, Soft X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS), in the study of this compound and its hydride counterpart.
Soft X-ray Emission Spectroscopy (XES) of Lithium Hydride/Deuteride
Soft X-ray Emission Spectroscopy (XES) is a photon-in/photon-out technique that provides information about the occupied electronic states of a material. diamond.ac.uk In this process, an incident X-ray photon creates a core-level vacancy, and the subsequent decay of an electron from a higher energy level to fill this vacancy results in the emission of an X-ray photon. diamond.ac.uk The energy of the emitted photon corresponds to the energy difference between the involved electronic levels, offering a direct probe of the valence band structure. diamond.ac.uk
XES is particularly valuable for its sensitivity to the local charge and spin density, as well as the nature of bound ligands. diamond.ac.uk In the context of lithium compounds, XES has been employed to study the electronic structure of materials used in lithium-ion batteries. escholarship.orgu-tokyo.ac.jp For instance, studies on lithium metal oxides have utilized XES to understand the changes in the electronic structure upon lithium insertion and extraction. u-tokyo.ac.jp While specific XES studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of the technique are directly applicable. For lithium hydride and by extension this compound, XES can probe the valence electronic structure, which is primarily composed of the Li 2s and H 1s (or D 1s) derived states. The shape and energy of the resulting spectra would provide insights into the bonding and charge distribution within the Li-D system.
The application of high-resolution XES can overcome some limitations of conventional X-ray absorption spectroscopy by providing improved energy resolution, allowing for the observation of fine structures that might otherwise be obscured. diamond.ac.uk
X-ray Absorption Spectroscopy (XAS) of Lithium Hydride/Deuteride
X-ray Absorption Spectroscopy (XAS) is a complementary technique to XES that probes the unoccupied electronic states of a material. diamond.ac.ukfzu.cz In XAS, the energy of an incident X-ray beam is tuned, and the absorption of photons by the sample is measured. bnl.gov When the photon energy matches the binding energy of a core electron, a sharp increase in absorption, known as an absorption edge, is observed. mdpi.com This corresponds to the excitation of the core electron to an unoccupied state or the continuum. mdpi.com
XAS is element-selective, as the core-level binding energies are unique to each element. researchgate.netmdpi.com The region near the absorption edge, known as the X-ray Absorption Near-Edge Structure (XANES), provides information about the oxidation state and coordination geometry of the absorbing atom. mdpi.com The extended region beyond the edge, the Extended X-ray Absorption Fine Structure (EXAFS), contains information about the local atomic structure, including bond distances and coordination numbers.
Studies have been conducted on various lithium compounds using Li K-edge XANES to identify their local chemical structures. researchgate.net For lithium hydride, and similarly for this compound, the Li K-edge spectrum would reveal details about the unoccupied p-like states and the local environment of the lithium atoms. The high X-ray transparency of lithium and its compounds makes them suitable for such studies, although care must be taken to avoid X-ray induced damage to the sample. aip.orgaip.org Research on materials for X-ray blast windows has highlighted the excellent X-ray transmission properties of both lithium and lithium hydride. aip.orgaip.org
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| Soft X-ray Emission Spectroscopy (XES) | Probes occupied electronic states (valence band), provides information on local charge and spin density. diamond.ac.uk | Characterization of the bonding and charge distribution within the Li-D system by probing the Li 2s and D 1s derived states. |
| X-ray Absorption Spectroscopy (XAS) | Probes unoccupied electronic states, provides information on oxidation state, coordination geometry, and local atomic structure. researchgate.netmdpi.com | Investigation of the local environment of lithium atoms and the unoccupied p-like states through Li K-edge analysis. |
Laser-Induced Breakdown Spectroscopy (LIBS) for this compound Characterization
Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that offers a rapid and versatile method for determining the elemental composition of a sample. thermofisher.comappliedspectra.com The fundamental principle of LIBS involves focusing a high-energy laser pulse onto the surface of a material. thermofisher.com This intense laser energy ablates a small amount of the sample, creating a high-temperature plasma. thermofisher.comappliedspectra.com Within this plasma, the constituent atoms and ions are electronically excited. As they relax back to their ground states, they emit light at characteristic wavelengths, creating a unique spectral "fingerprint" for each element present. thermofisher.com A spectrometer is used to disperse this emitted light and a detector records the spectrum, which can then be analyzed to identify the elements and their concentrations. thermofisher.com
One of the significant advantages of LIBS is its ability to analyze a wide range of materials, including solids, liquids, and gases, often with minimal to no sample preparation. appliedspectra.com This makes it a powerful tool for in-situ analysis in various fields. nih.gov
In the context of lithium-containing materials, LIBS has demonstrated its utility for both qualitative and quantitative analysis. dtic.milrsc.org It has been successfully employed to determine the isotopic composition of lithium, specifically the concentrations of ⁶Li and ⁷Li, which is crucial for applications in nuclear safeguards and geology. nih.gov This capability is directly relevant to the analysis of this compound, as LIBS can be used to confirm the presence and relative abundance of both lithium and deuterium.
Recent research has also focused on using LIBS in tandem with other spectroscopic techniques, such as Raman spectroscopy, and employing machine learning algorithms to enhance the characterization of lithium compounds, including the study of their degradation and interaction with the environment. optica.org For instance, the weatherization of lithium hydride has been interrogated using a combined LIBS and Raman approach. optica.org
Furthermore, LIBS is considered a promising tool for monitoring the tritium (B154650) inventory in future fusion reactors like ITER by analyzing plasma-facing components. researchgate.netmdpi.com This application highlights the potential of LIBS for the analysis of materials containing hydrogen isotopes, including deuterium. The technique's ability to perform depth profiling allows for the characterization of elemental distribution within a sample. rsc.orgmdpi.com
| Feature | Description |
| Principle | A high-energy laser pulse ablates the sample, creating a plasma. The light emitted from the plasma as it cools is analyzed to determine the elemental composition. thermofisher.comappliedspectra.com |
| Key Advantages | Rapid analysis, minimal sample preparation, broad elemental coverage (including light elements like H, D, Li), and in-situ capabilities. appliedspectra.comnih.gov |
| Application to this compound | Can be used for elemental identification of lithium and deuterium, isotopic analysis (⁶Li/⁷Li), and quantitative concentration measurements. nih.gov |
| Research Findings | Demonstrated capability for isotopic analysis of lithium. nih.gov Used in tandem with Raman spectroscopy for characterizing lithium compounds. optica.org Considered a promising technique for monitoring hydrogen isotopes in fusion reactor materials. researchgate.netmdpi.com |
Isotopic Effects and Dynamics in Lithium Deuteride Materials
Influence of Isotopic Substitution on Lattice Dynamics in Lithium Deuteride (B1239839)
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), in lithium hydride to form lithium deuteride (LiD) incites significant changes in the material's lattice dynamics. These alterations are a direct consequence of the mass difference between the two isotopes, which fundamentally affects the vibrational properties of the crystal lattice. Experimental and theoretical studies have demonstrated that isotope effects influence the thermal, elastic, and vibrational characteristics of crystals. mathnet.ru In lithium hydride, the changes in scattering potential are substantial enough to cause observable phonon localization. mathnet.ru
Vibrational Anharmonicity and Phonon-Phonon Interactions
The vibrational behavior of crystals is not purely harmonic; anharmonic effects, which arise from the non-quadratic nature of the interatomic potential, play a crucial role, particularly in systems with light atoms and large vibrational amplitudes like lithium hydride and deuteride. researchgate.netarxiv.org These anharmonic contributions are vital for understanding the isotopic pressure shift between LiH and LiD. researchgate.netnih.gov Molecular dynamics simulations that incorporate quantum effects have highlighted the importance of these anharmonic contributions to vibrations. researchgate.netnih.gov
First-principles methods provide a unified approach to studying these vibrational properties, including anharmonic effects. arxiv.orgaps.org By mapping the Born-Oppenheimer energy surface, it is possible to calculate the total vibrational energy, which includes anharmonic contributions and electron-phonon coupling. arxiv.orgaps.org In the case of lithium hydride, the crystal structure is a face-centered cubic (fcc) lattice with a two-atom basis. The anharmonicity in this system is characterized by a potential that is steeper than a purely harmonic one, with the leading anharmonic term being quartic. arxiv.org The inclusion of anharmonic terms, representing phonon-phonon interactions, is computationally demanding but essential for an accurate description of the material's properties. acs.org
Isotopic Shifts in Lattice Parameters and Pressure Responses
A direct and observable consequence of isotopic substitution is the change in the crystal's lattice parameter. Due to the lower zero-point vibrational energy of the heavier deuterium atom, this compound has a smaller lattice constant compared to lithium hydride at the same temperature. Molecular dynamics simulations that include quantum effects have successfully predicted this isotopic shift. researchgate.netnih.gov
At 300 K, the lattice parameter for ⁷LiD is smaller than that for ⁷LiH. researchgate.net Experimental neutron diffraction data confirms these findings, showing a lattice parameter of 4.08 Å for LiD under ambient conditions. Quantum Thermal Bath Molecular Dynamics (QTB-MD) simulations predict a lattice parameter of 4.07 Å for LiD at 300 K, which is in close agreement with experimental results.
The pressure response of the material also exhibits a clear isotopic effect. The slope of the experimental isotopic shift in pressure is well reproduced by QTB-MD simulations within the framework of Density Functional Theory (DFT). researchgate.netnih.gov This agreement underscores the importance of accounting for anharmonic vibrational contributions when modeling the behavior of these materials under pressure. researchgate.netnih.gov An isotopic shift between the compression curves of palladium hydride (PdH) and palladium deuteride (PdD) has also been measured, showing this to be a more general phenomenon in metal hydrides. aip.org
Table 1: Comparison of Lattice Parameters for Lithium Hydride and this compound at 300 K
| Compound | Simulation Method | Predicted Lattice Parameter (Å) | Experimental Lattice Parameter (Å) |
|---|---|---|---|
| This compound (LiD) | QTB-MD | 4.07 | ~4.08 |
| Lithium Hydride (LiH) | QTB-MD | 4.09 | - |
Thermal Transport Properties and Isotope Engineering in Lithium Hydride/Deuteride
Isotope engineering, the controlled manipulation of the isotopic composition of a material, presents a promising avenue for tuning thermal transport properties. In lithium hydride and deuteride, the significant mass difference between H and D provides a powerful tool for modifying phonon scattering and, consequently, thermal conductivity.
Phonon-Mediated Thermal Conductivity and Diffusivity
Thermal energy in non-metallic solids like lithium hydride is primarily transported by lattice vibrations, quantized as phonons. The thermal conductivity is therefore dictated by the propagation and scattering of these phonons. Isotopic substitution directly impacts phonon-mediated thermal conductivity. Theoretical investigations reveal that hydrogen isotopes significantly influence thermal transport, primarily through their effect on phonon-phonon interactions. aps.org
A notable observation is the pronounced isotope effect on thermal diffusivity, which is attributed to variations in heat capacity alongside changes in phonon scattering. aps.org The thermal conductivity of LiH decreases with increasing temperature, a behavior typical of crystalline solids where phonon-phonon scattering becomes more dominant at higher temperatures. wikipedia.org The introduction of deuterium in place of hydrogen alters the phonon density of states, which is a key factor governing thermal properties.
Role of Three- and Four-Phonon Scattering in Thermal Transport
Phonon scattering, the mechanism that limits thermal conductivity, is dominated by intrinsic phonon-phonon interactions. These interactions are typically categorized by the number of phonons involved, with three-phonon and four-phonon processes being the most significant. researchgate.net
Recent studies have highlighted the crucial and often underestimated role of four-phonon scattering in thermal transport, especially at higher temperatures. aps.orgaps.orgaps.org In lithium hydride, it has been shown that hydrogen isotopes primarily affect thermal transport through three-phonon interactions, while four-phonon scattering is less sensitive to isotopic composition. aps.org However, four-phonon scattering has a stronger temperature dependence. As the temperature rises, the isotope effect on thermal conductivity is increasingly suppressed by four-phonon scattering. For instance, this suppression reduces the isotope effect from 73% to 35% at 700 K. aps.org At room temperature, the three-phonon scattering rates for low-frequency acoustic phonons in LiH are about two orders of magnitude higher than those for four-phonon interactions. researchgate.net
Hydrogen and Deuterium Diffusion Kinetics in Lithium Hydride/Deuteride
The mobility of hydrogen and deuterium ions within the lithium hydride crystal lattice is a critical factor for various applications. The diffusion process is thermally activated and can be studied by observing the isotopic exchange between the solid and a surrounding gas.
Studies on the exchange reaction between deuterium gas and lithium hydride single crystals have been conducted to determine the diffusion kinetics. dntb.gov.uaaip.orgaip.org By analyzing the rate of this exchange process, which is assumed to be diffusion-controlled, the activation energy for the diffusion of the deuteride ion can be determined. dntb.gov.uaaip.orgaip.org
Using a one-dimensional model analyzing the uptake of deuterium by LiH crystals, the activation energy for deuteride ion diffusion was found to be in the range of 22.7 ± 2.8 kcal/mol. dntb.gov.uaaip.orgaip.org A more complex three-dimensional model yielded a slightly higher activation energy range of 24.3 ± 3.0 kcal/mol. dntb.gov.uaaip.orgaip.org These studies were typically conducted at temperatures ranging from 400 to 550°C. dntb.gov.uaaip.orgaip.org Thermodynamic models have also been used to calculate the temperature dependence of the diffusion coefficients for both hydrogen and deuterium in LiH, with results showing fair agreement with experimental data. dntb.gov.uascite.ai
Table 2: Activation Energy for Deuteride Ion Diffusion in Lithium Hydride
| Diffusion Model | Activation Energy (kcal/mol) |
|---|---|
| One-Dimensional | 22.7 ± 2.8 |
| Three-Dimensional | 24.3 ± 3.0 |
Diffusion Mechanisms and Rates at Varying Temperatures and Pressures
The diffusion of deuterium within lithium materials is a critical parameter influencing the behavior of this compound (LiD), particularly in contexts such as fusion energy research. The mechanisms and rates of this diffusion are strongly dependent on temperature, pressure, and deuterium concentration.
First-principles molecular dynamics (FPMD) simulations have been instrumental in understanding these dynamics. Studies show that as deuterium is introduced into liquid lithium, it can lead to a liquid-to-solid phase transition, forming rock-salt structured this compound even at high temperatures. aip.orgresearchgate.net This transformation significantly impacts material properties. The diffusion coefficients of both lithium and deuterium atoms are found to be strongly correlated in LiD, with both types of atoms having nearly identical diffusion coefficients across a wide temperature range (470 K to 1143 K), indicating strong bonding between them. princeton.edu
At elevated temperatures, diffusion is a key mechanism for material densification and evolution. For the related compound lithium hydride (LiH), an activation energy of 21.2 kJ/mol was determined for temperature-dependent densification, suggesting that grain boundary diffusion is the predominant mechanism. osti.gov In liquid lithium, the diffusion coefficient of deuterium is highly sensitive to its concentration. As the ratio of deuterium to lithium (D/Li) increases, the diffusion coefficient of deuterium decreases significantly. pppl.gov For instance, density functional theory (DFT) calculations show a strong decline in deuterium diffusivity as the concentration approaches that of stoichiometric LiD (β=1.00). pppl.gov This is attributed to the formation of more stable Li-D bonds, which hinders atomic mobility. princeton.edu
Under extreme conditions of high pressure and temperature, lithium hydrides exhibit complex behaviors, including superionic transitions. In a predicted superionic state for LiH2 at approximately 130 GPa, the diffusivity of hydrogen atoms increases dramatically at around 2230 K, while the lithium sublattice remains solid. arxiv.org This suggests that at extreme pressures, the diffusion mechanism is dominated by hydrogen hopping, which has a much lower energy barrier than lithium atom hopping. arxiv.org Studies on liquid LiH under pressure reveal a continuous structural crossover. arxiv.org Interestingly, research on the exchange between deuterium gas and LiH crystals at 465°C found that the diffusion process could be controlled by the diffusion of D- ions, and the resulting diffusion coefficients were independent of deuterium pressure in the range of 32–555 torr. aip.org This suggests that under certain conditions, the surface concentration of deuterium adjusts to the external pressure, but the intrinsic diffusion rate within the bulk material remains constant. aip.org
The following table summarizes findings on the diffusion coefficients of deuterium under various conditions.
| Material System | Temperature (K) | Pressure | D/Li Ratio (β) | Diffusion Coefficient (cm²/s) | Source |
| D in liquid Li | 470 - 1143 | N/A | 0.25 - 1.00 | Decreases with increasing β | pppl.gov |
| D in liquid Li | ~500 - 830 | N/A | Low | ~10⁻⁴ | researchgate.net |
| LiD | 470 - 1143 | Negative (due to bonding) | 1.00 | Strongly correlated with Li diffusivity | princeton.edu |
| D- in LiH crystal | 738 (465°C) | 32-555 torr | N/A | 1.4 x 10⁻⁹ - 1.9 x 10⁻⁹ | aip.org |
| H in LiH2 | ~2230 | ~130 GPa | 2.00 | Drastic increase (superionic) | arxiv.org |
| H in liquid LiH | 2600 | 0 - 200 GPa | 1.00 | Increases abnormally above 50 GPa | arxiv.org |
Isotopic Effects on Reflection Probability at Surfaces
The interaction of hydrogen isotopes with the surface of this compound is a key area of study, with significant implications for plasma-material interactions. The substitution of deuterium for hydrogen introduces isotopic effects that alter the dynamics of surface processes like reflection.
Classical molecular dynamics (CMD) simulations using reactive bond-order force fields (ReaxFF) have been employed to investigate these interactions. frontiersin.orgresearchgate.net These studies reveal that when low-energy (1–100 eV) hydrogen or deuterium atoms impact a LiD surface, the probability of reflection is a key outcome, alongside retention and sputtering. frontiersin.org
A notable isotopic effect is observed when comparing the reflection from lithium hydride (LiH) and this compound (LiD) surfaces. The heavier mass of deuterium compared to hydrogen influences the energy transfer during collisions with surface atoms. For an amorphous LiD surface at 300 K, the reflection probability for an impacting deuterium atom is lower than for a hydrogen atom impacting an amorphous LiH surface. frontiersin.org This is partly because the larger mass of deuterium reduces the energy transfer efficiency in collisions.
Furthermore, reflection probabilities are significantly lower for hydride and deuteride surfaces compared to pure lithium surfaces. frontiersin.orgaip.org For example, at an impact energy of 100 eV and a 0° angle of incidence, the retention probability of D at an amorphous LiD surface is 0.95, meaning the reflection probability is only 0.05. This is a substantial decrease compared to reflection from a pure amorphous lithium surface under similar conditions. frontiersin.org The lower reflection at LiD surfaces is attributed to the increased energy loss of the impacting particle during collisions with the lighter atoms (D) already present in the target material. frontiersin.org
The reflection coefficient is also dependent on the impact energy. For deuterium impacting a LiD surface, reflection coefficients are in the range of 0.15–0.30 at a low impact energy of 10 eV, but this value decreases to less than 0.05 at 100 eV. This trend indicates that at higher energies, the impacting deuterium atom is more likely to penetrate and be retained by the material rather than reflecting off the surface. frontiersin.org
The following table presents data on the reflection probabilities for deuterium impacting this compound surfaces.
| Surface Material | Impact Particle | Impact Energy (eV) | Reflection Coefficient/Probability | Source |
| This compound (LiD) | D | 10 | 0.15 - 0.30 | |
| This compound (LiD) | D | 100 | < 0.05 | |
| Amorphous LiD (a:LiD) | D | 100 | ~0.05 | frontiersin.org |
Nuclear Applications Research Utilizing Lithium Deuteride
Lithium Deuteride (B1239839) as a Fusion Fuel Component
Lithium deuteride is a critical material in the pursuit of controlled thermonuclear fusion, serving as a versatile component in various fuel cycle and target designs. Its ability to breed tritium (B154650), a key fusion fuel, and its suitability for advanced fusion concepts underscore its importance.
Tritium Breeding and Fuel Cycle Optimization with Lithium-6 (B80805) Deuteride
A significant challenge in developing deuterium-tritium (D-T) fusion reactors is the limited availability of tritium, which has a half-life of only 12.3 years and is not abundant in nature. arxiv.org To address this, fusion reactor designs incorporate a "breeding blanket" to produce tritium in-situ. innovationnewsnetwork.comwikipedia.org Lithium-6 deuteride (⁶LiD), an isotopic variant of this compound, is a primary candidate for this purpose. bristol.ac.uk
When the lithium-6 (⁶Li) nucleus is bombarded with a neutron (n) produced from the D-T fusion reaction, it undergoes a nuclear reaction that yields a tritium (³H) atom and an alpha particle (⁴He). innovationnewsnetwork.comsustainability-directory.com This process is represented by the following reaction:
⁶Li + n → ³H + ⁴He + 4.8 MeV arxiv.org
This breeding process offers a pathway to a self-sufficient fuel cycle, where the reactor produces the tritium it needs to sustain operations. innovationnewsnetwork.com Research is actively focused on optimizing the design of these breeding blankets to maximize tritium production and ensure a closed-loop fuel cycle. upenn.edunationalacademies.org The use of this compound in solid form, such as in pebble beds, is being explored to withstand the harsh thermal and mechanical loads within the reactor. wikipedia.orgnationalacademies.org
The efficiency of tritium breeding is crucial for the economic viability of fusion power. researchgate.net Studies are underway to enhance the tritium burn efficiency by exploring different fuel mixtures and operating conditions. researchgate.net For instance, using a D-T fuel mixture with a higher proportion of deuterium (B1214612) can increase the tritium burn efficiency, reducing the required tritium inventory. researchgate.net
Inertial Confinement Fusion (ICF) Pellet Design and Performance with this compound
Inertial Confinement Fusion (ICF) is an approach to fusion energy that uses high-energy lasers or particle beams to compress and heat a small fuel pellet to the point of ignition. encyclopedia.pubwikipedia.org this compound is a key material in the design of these fuel pellets. scitechdaily.com
ICF pellets often contain a mixture of deuterium and tritium. encyclopedia.pub this compound can serve as a solid, non-cryogenic fuel form, which simplifies target fabrication and handling compared to cryogenic deuterium-tritium ice. researchgate.net The use of solid chemical compounds of hydrogen isotopes with light elements like lithium is being investigated to create non-cryogenic targets. researchgate.net
The performance of ICF targets is highly dependent on the efficiency of the implosion and the subsequent fusion burn. The presence of other elements, such as lithium in this compound, can affect the ignition thresholds and combustion efficiencies. researchgate.net Research has shown that even with the presence of these "impurities," non-cryogenic targets using fuels like this compound can achieve significant fusion gain. researchgate.net
Early experiments in the 1960s demonstrated the generation of neutrons from laser-heated planar lithium-deuteride targets, which spurred further interest in ICF research. llnl.gov Simulations and experiments continue to explore the use of this compound and related compounds like lithium hydride in ICF target designs to optimize compression and energy yield. iaea.org
Spin-Polarized Fusion Fuel Development and Characterization with this compound
A promising area of fusion research involves the use of spin-polarized fuel. When the nuclear spins of the deuterium and tritium fuel are aligned, the fusion cross-section, or the probability of a fusion reaction occurring, can be increased by up to 50%. frontiersin.orgnuclearsciencefuture.org This could significantly lower the energy requirements for ignition and increase the power output of a fusion reactor. researchgate.netjlab.org
This compound is a particularly attractive material for creating spin-polarized deuterium targets. frontiersin.org The technique of dynamic nuclear polarization (DNP) is used to polarize the deuterons within the LiD crystal lattice. frontiersin.org This involves first polarizing the electrons in the material at low temperatures and high magnetic fields, and then transferring this polarization to the deuterons using microwaves. frontiersin.org
Researchers have successfully achieved high levels of deuteron (B1233211) polarization in this compound targets. iaea.org For example, vector polarizations of up to 70% for deuterium have been achieved in dynamically polarized lithium-deuteride pellets. researchgate.netresearchgate.net These polarized pellets can then be injected into the fusion plasma. frontiersin.org
A key challenge is maintaining the spin polarization of the fuel within the extremely hot and magnetically complex environment of a fusion reactor. jlab.org Studies are ongoing to understand and mitigate the depolarization mechanisms. researchgate.net The long polarization decay times of LiD at cryogenic temperatures are advantageous for this application. researchgate.netresearchgate.net The development of spin-polarized this compound fuel is a critical step towards realizing the benefits of this advanced fusion concept. jlab.org
| Parameter | Value | Reference |
| Deuteron Vector Polarization in LiD | 70% | researchgate.netresearchgate.net |
| Polarization Decay Time of LiD at 2K | ~6 minutes | researchgate.netresearchgate.net |
Neutron Interaction and Moderation Properties of this compound
Neutron Cross-Section Analysis of Lithium-6 and Lithium-7 (B1249544) Deuteride
The probability of a neutron interacting with a nucleus is described by its neutron cross-section. This value is crucial for predicting the behavior of neutrons in a material. In the context of this compound, the neutron cross-sections of lithium-6 (⁶Li) and lithium-7 (⁷Li) are of particular interest.
The D+⁶Li fusion reaction, while having a lower cross-section compared to the D-T reaction, is still a subject of investigation for ICF applications. ajpojournals.org At a deuteron beam energy of 200 keV, the total cross-section for the D + ⁶Li reaction is approximately 19.409 millibarns, leading to an energy gain of about 22.373 MeV. ajpojournals.org
For tritium breeding in fusion reactors, the neutron capture cross-section of ⁶Li is paramount. innovationnewsnetwork.com The reaction of a neutron with ⁶Li to produce tritium is most effective with thermal (slow) neutrons. quora.com In contrast, the reaction of a neutron with ⁷Li to produce tritium requires fast neutrons and also produces another neutron. quora.com
| Reaction | Reactant Energy | Cross-Section | Energy Gain | Reference |
| D + ⁶Li | 200 keV | ~19.409 mb | ~22.373 MeV | ajpojournals.org |
Fast Neutron Spectrum Shifting using this compound Blankets
This compound (LiD) is a material of significant interest in nuclear applications for its ability to modify neutron energy spectra. Specifically, LiD blankets are being researched for their capacity to shift a thermal or mixed neutron spectrum towards a fast neutron spectrum, which is crucial for various applications, including fast reactor research and fusion material studies. The primary mechanism behind this spectral shift is the interaction of neutrons with the deuterium and lithium nuclei within the LiD.
In the context of test reactors, such as the Advanced Test Reactor (ATR), there is a need to provide a fast neutron environment to test fuels and materials for fast spectrum reactors. inl.gov One design concept involves using a this compound blanket to achieve this. inl.gov The deuterium in LiD moderates fast neutrons primarily through elastic scattering, a process that can be leveraged to tailor the neutron energy distribution.
Furthermore, calculations have been performed to assess the potential of a this compound ring to convert thermal neutrons into high-energy 14 MeV neutrons, which are characteristic of Deuterium-Tritium (D-T) fusion reactions. inl.gov This conversion is particularly relevant for testing materials intended for use in fusion reactors. The development of an enriched Lithium-6 deuteride (⁶LiD) 14-MeV neutron spectrum modifier is also underway, highlighting the ongoing research in this area. trtr.org The interaction of deuterons with lithium, particularly the ⁶Li isotope, can produce high-energy neutrons, making ⁶LiD a candidate material for generating a fusion-like neutron spectrum in a fission reactor environment. trtr.org
The effectiveness of LiD in shifting neutron spectra is also compared to other materials. For instance, while natural lithium hydride (LiH) and lithium-6 hydride (⁶LiH) have been studied for neutron attenuation, their properties differ due to the different isotopes of lithium. nasa.gov ⁶LiH, for example, has a high (n,α) cross-section which reduces the production of secondary gamma rays from neutron capture events. nasa.gov The choice between different lithium compounds depends on the specific requirements of the application, such as the desired neutron energy spectrum and the need to minimize secondary radiation.
Research indicates that the neutron yield and energy distribution from the D-Li reaction are highly dependent on the incident deuteron energy. iaea.orgosti.gov This principle is fundamental to the design of LiD-based neutron spectrum modifiers. By controlling the conditions of the neutron source and the configuration of the LiD blanket, it is possible to tailor the resulting neutron spectrum for specific experimental needs. iaea.org
| Parameter | Value/Description | Reference |
| Application | Shifting thermal/mixed neutron spectrum to a fast spectrum | inl.gov |
| Mechanism | Elastic scattering of neutrons on deuterium nuclei | |
| Specific Use Case | Creating a fast flux testing environment in the Advanced Test Reactor (ATR) | inl.gov |
| Advanced Concept | Conversion of thermal neutrons to 14 MeV fusion neutrons using a LiD ring | inl.gov |
| Material Variant | Enriched Lithium-6 deuteride (⁶LiD) for 14-MeV neutron spectrum modification | trtr.org |
Plasma-Material Interface Dynamics with this compound
The interaction between the edge plasma and plasma-facing components (PFCs) is a critical area of research in fusion energy. This compound, both as a pre-applied coating and as a compound formed in-situ, plays a significant role in the dynamics of this interface.
Reflection, Retention, and Sputtering Processes of Deuterium Ions on this compound Surfaces
The response of this compound surfaces to bombardment by deuterium ions is characterized by three primary processes: reflection, retention, and sputtering. These processes collectively determine the recycling of deuterium back into the plasma and the erosion lifetime of the PFC.
Reflection: The reflection coefficient, which is the fraction of incident particles that are reflected from the surface, is a key parameter in plasma-material interactions. For deuterium ions impacting a LiD surface, the reflection coefficient is energy-dependent. At low incident energies (e.g., 10 eV), the reflection coefficient is in the range of 0.15–0.30. This value decreases to less than 0.05 as the incident energy increases to 100 eV.
Retention: Deuterium ions that are not reflected can be retained in the material. Studies have shown that for 50 eV deuterium atoms, approximately 65% penetrate and are retained in LiD to depths of 1-2 nm. The retention of deuterium in lithium is a robust process, with measurements indicating that liquid lithium can absorb all incident deuterium ions until it is volumetrically converted to this compound. researchgate.net The formation of a stable LiD layer on the surface is a key aspect of this high retention capability. arxiv.org Isotopic effects are also observed, with the retention of deuterium in LiD being about 10% higher than that of hydrogen in lithium hydride, which is attributed to the stronger Li-D bond.
Sputtering: Sputtering is the erosion of the surface material due to ion bombardment. The sputtering yield, defined as the number of surface atoms ejected per incident ion, is a critical parameter for the lifetime of PFCs. For a LiD surface under 100 eV deuterium ion bombardment, the sputtering yield of lithium is approximately 0.02 atoms per incident ion for amorphous LiD. This is noted to be 40% lower than that of crystalline LiD, a difference attributed to enhanced energy dissipation in the amorphous structure. The chemical state of the surface significantly influences the sputtering yield. When a lithium surface is treated with deuterium, forming a LiD-like surface, the sputtering yield of lithium decreases. illinois.eduillinois.edu This is because the incident particles can preferentially sputter the implanted deuterium atoms over the lithium atoms. illinois.edu
| Interaction Process | Parameter | Value | Incident Particle/Energy | Reference |
| Reflection | Reflection Coefficient | 0.15–0.30 | D at 10 eV | |
| Reflection | Reflection Coefficient | < 0.05 | D at 100 eV | |
| Retention | Penetration/Retention Rate | 65% | D at 50 eV | |
| Retention | Isotopic Effect | 10% higher for D in LiD vs. H in LiH | ||
| Sputtering | Sputtering Yield (Li from amorphous LiD) | 0.02 atoms/impact | D at 100 eV |
Role of this compound in Low-Recycling Plasma Boundary Regimes
The formation of this compound on plasma-facing components is instrumental in achieving a low-recycling plasma boundary. A low-recycling regime is one where a significant fraction of the plasma particles striking a surface are retained rather than being immediately reflected or desorbed back into the plasma. This can lead to improved plasma performance, including higher energy confinement times. researchgate.netaip.org
Lithium's ability to absorb deuterium and form this compound effectively pumps particles from the plasma edge. pppl.gov This pumping action reduces the influx of cold neutral deuterium back into the plasma, which in turn allows the edge plasma temperature to increase. researchgate.net Experiments have demonstrated that the use of lithium PFCs can lead to a very low recycling coefficient. aip.org In the Current Drive Experiment-Upgrade (CDX-U), a recycling coefficient as low as 0.3 was observed with the use of liquid lithium PFCs, which is attributed to the formation of this compound. aip.org This represents one of the lowest recycling coefficients measured in a magnetically confined plasma and resulted in discharges that were not dominated by wall fueling. aip.org
| Feature | Description | Reference |
| Plasma Regime | Low-Recycling Boundary | researchgate.netaip.org |
| Underlying Mechanism | High retention of deuterium by forming this compound | pppl.gov |
| Effect on Plasma | Reduced influx of cold neutrals, increased edge temperature, improved energy confinement | researchgate.net |
| Measured Recycling Coefficient | As low as 0.3 in CDX-U with lithium PFCs | aip.org |
| Deuterium Uptake | Continues until volumetric conversion to this compound | researchgate.net |
Hydrogen Storage Mechanisms and Advanced Materials for Lithium Deuteride Systems
Thermodynamic and Kinetic Aspects of Hydrogen Storage in Lithium Deuteride (B1239839)
The practical application of lithium deuteride for hydrogen storage is primarily hindered by its high thermodynamic stability and slow kinetics. Pure lithium hydride (LiH), and by extension LiD, requires temperatures exceeding 700°C to release hydrogen, which is impractical for many applications, particularly for onboard vehicular storage. researchgate.net Research efforts are therefore focused on altering the thermodynamic and kinetic properties of LiD to facilitate deuterium (B1214612) absorption and desorption under more moderate conditions.
A key strategy to lower the dehydrogenation temperature of this compound is to reduce its desorption enthalpy. This can be achieved by alloying LiD with other materials, particularly nanomaterials, which can introduce strain, create new reaction pathways, and increase the surface area for reaction.
Porous silicon nanowires (PSiNWs) have been investigated as a promising agent for thermodynamically tuning lithium hydride. rsc.org Alloying LiH with PSiNWs has been shown to significantly reduce the energy required for hydrogen absorption and desorption. rsc.org The large surface area of PSiNWs (around 450 m²/g) provides numerous active sites for hydrogen storage, while the nanopores can enhance gas physisorption. rsc.org
In a LiH-PSiNW alloy, the hydrogen absorption and desorption enthalpies were found to be approximately 118 kJ mol⁻¹ H₂ and 115 kJ mol⁻¹ H₂, respectively. rsc.org This represents a significant reduction compared to bulk LiH. This approach is directly applicable to this compound, where the interaction with PSiNWs would similarly lower the operating temperature required for deuterium release and uptake. The maximum observed hydrogen capacity for a LiH-PSiNW alloy was ~3.95 wt% at 400°C. rsc.org
Table 1: Thermodynamic Data for LiH-PSiNW Alloy
| Thermodynamic Parameter | Value (kJ mol⁻¹ H₂) |
|---|---|
| Hydrogen Absorption Enthalpy | ~118 |
Data sourced from research on LiH-PSiNW alloys, applicable to LiD systems. rsc.org
Cyclability, the ability to repeatedly absorb and desorb hydrogen without significant degradation in capacity or kinetics, is a critical factor for any practical hydrogen storage material. For this compound-based systems, maintaining performance over multiple cycles is a challenge due to issues like particle agglomeration and the formation of stable intermediate phases.
In the context of related complex hydrides, such as the Li-N-H system, capacity decay during cycling has been attributed to factors like ammonia emission. mdpi.com However, the use of catalysts and nanostructuring has been shown to improve cyclability. For instance, a mixture of lithium amide (LiNH₂) and lithium hydride (LiH) with a TiCl₃ catalyst demonstrated excellent cycle retention with an effective hydrogen capacity of over 5 wt% for at least three cycles. nii.ac.jpresearchgate.net Similarly, nano-Ti@C catalyzed NaAlH₄ has shown nearly 99% capacity retention over 100 cycles. acs.org These strategies, which focus on improving reaction kinetics and preventing the formation of undesirable byproducts, are directly relevant to enhancing the cyclability of this compound-based storage systems.
Reversible Hydrogen Storage via Lithium-Nitrogen-Hydrogen Systems Incorporating this compound
The lithium-nitrogen-hydrogen (Li-N-H) system offers a promising pathway for reversible hydrogen storage at lower temperatures compared to pure lithium hydride or deuteride. By incorporating this compound into mixtures with nitrogen-containing compounds like lithium amide (LiNH₂) or lithium imide (Li₂NH), the thermodynamics of deuterium release and uptake can be favorably altered.
The dehydrogenation of a mixture of lithium amide and lithium hydride (and by analogy, this compound) proceeds through a reaction that produces lithium imide and hydrogen gas. aps.orgresearchgate.net
Reaction: LiNH₂ + LiH ↔ Li₂NH + H₂
This reaction is reversible and has a more favorable enthalpy change compared to the decomposition of pure LiH. nii.ac.jp The mechanism is understood in terms of the interaction between the protic hydrogen (Hδ⁺) in the amide and the hydridic hydrogen (Hδ⁻) in the hydride, which combine to form molecular hydrogen. aps.org First-principles studies indicate that the migration of Li⁺ and H⁺ ions is crucial for the transformation between the amide and imide phases. aps.org The decomposition can occur through competing mechanisms involving the formation of native defects either within the bulk material or at the surface. aps.org
In mixtures of magnesium amide (Mg(NH₂)₂) and lithium hydride, hydrogen desorption is believed to occur through the diffusion and exchange of H⁺ from a non-stoichiometric imide phase and Li⁺ from LiH at the interface between the solid phases. mdpi.com
In the ammonia borane (AB) and lithium hydride system, the formation of an intermediate composite, LiₓNH₃₋ₓBH₃ (x < 1), through moderate mechanical milling allows for stable hydrogen storage at ambient temperatures and enhanced hydrogen release at lower temperatures. rsc.org This demonstrates that the controlled synthesis of intermediate compounds can be an effective strategy to improve dehydrogenation kinetics. The presence of these intermediates facilitates the subsequent reaction and hydrogen release at significantly lower temperatures. rsc.org
For the Li-N-H system, the transformation between LiNH₂ and Li₂NH is considered a bulk reaction that occurs through nonstoichiometric processes involving the migration of Li⁺ and H⁺ ions. aps.org The mobility of these ionic defects is a key factor in the kinetics of the system.
Synthesis Methodologies for Advanced this compound Hydrogen Storage Materials
The synthesis method plays a critical role in determining the performance of this compound-based hydrogen storage materials. Techniques that can produce nanoscale materials with high surface areas and intimate mixing of components are essential for improving kinetics and thermodynamics.
Ball Milling: This is a widely used mechanochemical technique to synthesize advanced hydrogen storage materials. mdpi.comnii.ac.jp Ball milling can reduce particle size, create defects, and intimately mix reactants, which can significantly improve reaction kinetics. mdpi.comresearchgate.net For example, ball milling has been used to prepare mixtures of LiNH₂ and LiH with catalysts like TiCl₃, resulting in superior hydrogen storage properties. nii.ac.jpresearchgate.net Mechanochemical rehydrogenation through ball milling under a hydrogen atmosphere has also been shown to be effective in preserving the desirable nanostructure and mixing of reactants, thus maintaining good hydrogen desorption properties. mdpi.com
Nanoconfinement: This approach involves infiltrating the hydride into a porous host material. This method can create nanosized particles of the hydride, which can alter its thermodynamic properties and improve kinetics. Lithium hydride has been nanoconfined within high surface area graphite, leading to hydrogen release at temperatures as low as 200°C, a significant reduction from the temperature required for bulk LiH. researchgate.net
High-Pressure Synthesis: While traditional synthesis of lithium hydride involves high temperatures, it can also be synthesized from its constituent elements at room temperature under high pressure (as low as 50 MPa). aps.org This method could offer an alternative route for producing this compound with potentially different microstructural properties.
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | LiD |
| Lithium hydride | LiH |
| Porous silicon nanowires | PSiNWs |
| Lithium amide | LiNH₂ |
| Lithium imide | Li₂NH |
| Titanium(III) chloride | TiCl₃ |
| Sodium alanate | NaAlH₄ |
| Magnesium amide | Mg(NH₂)₂ |
Catalyst-Free Mechanochemical Synthesis Routes for Lithium Hydride/Deuteride
Recent advancements have demonstrated the feasibility of synthesizing lithium hydride, and by extension this compound, through catalyst-free mechanochemical routes at room temperature. This method presents an energy-efficient alternative to traditional high-temperature synthesis. aps.org An organic solvent-assisted mechanochemical reaction has been developed that facilitates the synthesis at mild gas pressures. rsc.org
In this process, bulk lithium metal is subjected to ball milling in a deuterium atmosphere. The addition of a small amount of an organic solvent is crucial to the success of the reaction. Research indicates that the solvent helps in the formation of intermediates on the surface of the lithium, which is a critical step for achieving high-purity this compound (>98%). rsc.org This technique avoids the high energy costs associated with heating lithium to its molten state and represents a novel strategy for the larger-scale production of lithium-based hydrogen and deuterium storage materials. rsc.org
| Synthesis Method | Key Features | Reactants | Purity Achieved |
| Solvent-Assisted Mechanochemistry | Catalyst-free, Room temperature, Mild gas pressure | Bulk Lithium, Deuterium Gas, Organic Solvent | >98% |
This table summarizes the key aspects of the catalyst-free mechanochemical synthesis route for this compound.
High-Pressure Synthesis of Lithium Hydride/Deuteride
High-pressure synthesis offers another pathway to produce lithium hydride and deuteride at room temperature, circumventing the need for high temperatures. By compressing elemental lithium and hydrogen or deuterium in a diamond anvil cell, the synthesis of lithium hydride has been achieved at pressures as low as 50 MPa (approximately 500 bar). aps.orgresearchgate.net This demonstrates that pressure alone can overcome the kinetic barriers that typically necessitate high temperatures for the reaction to proceed. aps.org
Once synthesized, the resulting lithium hydride remains stable up to 160 GPa at 300 K, even in the presence of excess molecular hydrogen. aps.org Experimental studies on this compound using in-situ high-pressure neutron diffraction have been conducted at pressures up to 4.1 GPa and temperatures up to 1280 K. These high-pressure studies are crucial for understanding the compound's structural stability and equation of state. At 4.1 GPa, the bulk modulus of this compound was found to be 45 GPa, which is 7% higher than that of lithium hydride, a difference attributed to the heavier deuterium isotope's reduced zero-point motion.
| Parameter | Value | Conditions |
| Minimum Synthesis Pressure (LiH) | 50 MPa (500 bar) | Room Temperature |
| Pressure Stability (LiH) | Up to 160 GPa | 300 K |
| Experimental Pressure (LiD) | Up to 4.1 GPa | Up to 1280 K |
| Bulk Modulus (LiD) | 45 GPa | at 4.1 GPa |
This table presents key data points from high-pressure synthesis and analysis of lithium hydride and deuteride.
Thin Film Deposition Techniques for Lithium Hydride/Deuteride
The fabrication of this compound thin films requires specialized deposition techniques due to the high reactivity of lithium. The primary methods fall under the category of Physical Vapor Deposition (PVD), where a material is vaporized in a vacuum and condensed onto a substrate.
Thermal Evaporation is considered a highly suitable method for lithium deposition. rsc.org The process involves heating this compound in a high vacuum environment, causing it to sublimate and deposit onto a target substrate. A significant challenge is preventing the oxidation of the material, as lithium reacts rapidly with any residual oxygen or water vapor. rsc.org To mitigate this, the process is often integrated with a glovebox, allowing the material to be handled in an inert argon atmosphere. rsc.org
Magnetron Sputtering is another PVD technique used for creating lithium-deuterium films. In this process, a lithium target is bombarded with ions in a deuterium gas environment, causing lithium atoms to be ejected and co-deposited with deuterium onto a substrate. researchgate.net
Atomic Layer Deposition (ALD) offers precise control over film thickness at the atomic level. While direct ALD of this compound is not commonly documented, processes have been developed for other lithium-containing compounds, such as lithium carbonate, using precursors like Li(thd) (a lithium β-diketonate). rsc.org Adapting such a process for this compound would require the development of suitable volatile lithium precursors and a deuterium source that can react sequentially on the substrate surface.
Integration of this compound in Next-Generation Energy Systems
Dual-Purpose Energy and Nuclear Systems Utilizing this compound
This compound, particularly enriched with the lithium-6 (B80805) isotope (⁶LiD), is a unique material that serves a dual role in both energy generation and nuclear applications, primarily due to its function as a solid-state fusion fuel.
In thermonuclear devices, ⁶LiD is the primary fuel for the fusion stage. libretexts.org The process is initiated by a primary fission explosion, which generates intense heat and a flood of high-energy neutrons. libretexts.orgquora.com These neutrons bombard the lithium-6 nuclei, inducing a fission reaction that produces tritium (B154650) (³H) and an alpha particle (⁴He). quora.com
n + ⁶Li → ³H + ⁴He
This in-situ generation of tritium is critical, as the tritium immediately fuses with the deuterium present in the this compound compound. quora.com The deuterium-tritium (D-T) fusion reaction is highly energetic and releases a substantial amount of energy and another high-energy neutron, which can propagate further reactions. quora.com
D + T → ⁴He + n + 17.6 MeV
This dual function—breeding tritium and providing deuterium in a dense, stable, solid form—makes ⁶LiD far more practical than using cryogenically cooled liquid deuterium and tritium. quora.com
Beyond this established application, concepts for controlled nuclear fusion reactors have also utilized this compound. One proposed design involves a pulsed nuclear reactor that uses molten lithium deuterotritide (a mixture including tritium) to generate contained micro-explosions, converting the resulting heat into electrical power. google.com In this concept, the lithium compound acts as both the fuel and the containment and heat transfer medium. google.com
| System Type | Role of this compound | Key Nuclear Reactions |
| Thermonuclear Weapon | Solid Fusion Fuel & Tritium Breeder | n + ⁶Li → ³H + ⁴HeD + T → ⁴He + n |
| Pulsed Fusion Reactor Concept | Fuel & Containment/Heat Transfer | D-T and other Li-D-T fusion reactions |
This table outlines the dual-purpose roles of this compound in different energy and nuclear systems.
Advanced Control Systems for Hydrogen Release from this compound
The controlled release of deuterium gas from this compound is fundamental for its potential use in hydrogen storage or specialized nuclear applications. As a stable ionic compound, LiD requires significant energy input to decompose. The primary mechanism for releasing deuterium is thermal decomposition at elevated temperatures. Therefore, advanced control systems would center on precise thermal management and pressure control.
Research on deuterium release from lithium-deuterium films has shown that desorption occurs in sharp peaks at specific high temperatures, primarily around 710 K (437°C) and 850 K (577°C). researchgate.net This indicates that a control system must be capable of:
Precise Temperature Ramping and Stability: The system must accurately heat the LiD to the specific decomposition temperature and maintain it to ensure a steady release rate.
Dynamic Pressure Management: As deuterium gas is released, the system pressure will increase. A control system would need to manage this pressure, either by safely venting it to a point of use or maintaining a specific back-pressure to regulate the decomposition rate.
Integrated Sensing: Thermocouples and pressure transducers would be essential for providing real-time feedback to a programmable logic controller (PLC) or a similar automated system, allowing for precise adjustments to heating elements and gas flow valves.
Furthermore, studies on deuterium retention in liquid lithium suggest that the formation and dissociation of LiD is a key process. tue.nl The rate of deuterium release can be influenced by surface conditions and the presence of impurities. tue.nl An advanced control system might also incorporate features to monitor and potentially control the surface chemistry of the material to ensure predictable and efficient deuterium release.
Q & A
Q. What are the optimized methods for synthesizing high-purity lithium deuteride (LiD) in laboratory settings?
Methodological Answer: High-purity LiD can be synthesized via direct reaction of lithium metal with deuterium gas under controlled conditions. For complex deuterides like aluminum this compound, a reflux method using anhydrous aluminum chloride and this compound in ether at 25–35°C for 5.5–7 hours is effective, followed by ether distillation to isolate the product . Purity is assessed through isotopic analysis (e.g., mass spectrometry) and stoichiometric verification via X-ray diffraction (XRD).
Q. How can thermal expansion properties of this compound be experimentally characterized?
Methodological Answer: Thermal expansion coefficients are measured using dilatometry or interferometry across temperature ranges (e.g., -250°C to 600°C). Data interpretation must account for isotopic effects; for example, LiD exhibits a thermal expansion coefficient of 5.7×10⁻⁵ cm/(cm·°C) at 600°C, distinct from lithium hydride (LiH) due to deuterium’s higher mass .
Q. What analytical techniques are used to detect corrosion products on this compound surfaces?
Methodological Answer: Secondary ion mass spectrometry (SIMS) with nitrogen or oxygen ion beams can analyze corrosion films. However, hydrogen contamination from experimental setups (e.g., electroformed screens) must be mitigated to avoid skewed deuterium quantification. X-ray photoelectron spectroscopy (XPS) complements SIMS by identifying lithium hydroxide (LiOH) and lithium oxide (Li₂O) formation post-air exposure .
Advanced Research Questions
Q. How do computational models predict this compound’s lattice parameters and cohesive energy, and how do they compare with experimental data?
Methodological Answer: Correlated wave function theory (e.g., Hartree-Fock with periodic boundary conditions) and density functional theory (DFT) are used. Finite-cluster calculations correct for pseudo-potential errors and finite-size effects. For LiD, computed lattice parameters (4.083 Å) and cohesive energy (9.2 eV) align with experimental values within ±0.5% error, validated by zero-point energy corrections from DFT phonon frequencies .
Q. Why do discrepancies arise between theoretical and experimental yields in LiD-based nuclear reactions?
Methodological Answer: Discrepancies often stem from unaccounted isotopic reactions. For example, in thermonuclear tests, lithium-7 (⁷Li) undergoes fission under high neutron flux, producing tritium (³H) and alpha particles, which contribute to unanticipated energy yields. Initial models focused on ⁶Li(n,α)³H reactions but overlooked ⁷Li(n,2n) cross-sections at high energies .
Q. What methodologies address deuterium retention in this compound coatings for fusion reactor components?
Methodological Answer: In vacuo analysis (e.g., thermal desorption spectroscopy) quantifies deuterium retention in lithium-coated plasma-facing components. Studies show lithium oxide (Li₂O) films reduce deuterium recycling but release deuterium below LiD dissociation temperatures (~600°C). This requires integrating real-time surface diagnostics (e.g., residual gas analyzers) to monitor deuterium release kinetics .
Q. How does isotopic substitution (H → D) alter this compound’s reactivity in neutron moderation applications?
Methodological Answer: Deuterium’s lower neutron capture cross-section enhances moderation efficiency compared to hydrogen. Experimental validation involves neutron scattering experiments and isotopic tracing. For instance, LiD’s neutron slowing-down length is 20% longer than LiH, critical for optimizing tritium breeding ratios in fusion blankets .
Data Contradiction and Validation
Q. How can researchers resolve inconsistencies in deuterium quantification during SIMS analysis of corroded LiD?
Methodological Answer: Inconsistent deuterium/hydrogen ratios in SIMS arise from hydrogen migration from experimental apparatuses (e.g., screens). Mitigation strategies include:
- Using nitrogen ion beams for higher sputtering rates.
- Pre-sputtering samples to remove surface contaminants.
- Cross-validating with neutron activation analysis (NAA) for isotopic ratios .
Table 1: Deuterium Content in SIMS vs. Laboratory Analysis
| Method | Deuterium Content (%) | Lithium-6 Content (%) |
|---|---|---|
| SIMS | ≤10 | 94.9 |
| Lab | 95 | 95 |
Q. What experimental setups study thermal dissociation of LiD under extreme conditions?
Methodological Answer: High-temperature furnaces coupled with quadrupole mass spectrometers monitor LiD dissociation into Li and D₂ gas. Crucible materials (e.g., tungsten) must resist lithium corrosion. Data interpretation incorporates Arrhenius equations to derive activation energies, validated against ab initio molecular dynamics simulations .
Synthesis of Complex Deuterides
Q. What advanced techniques assess the purity of aluminum this compound (LiAlD₄)?
Methodological Answer: Nuclear magnetic resonance (NMR) with deuterium solvents (e.g., D₂O) identifies Al-D bonding. Quantitative analysis uses iodometric titration to measure active deuteride content. Purity ≥97% is achievable via controlled ether distillation and inert-atmosphere handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
